4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2S/c1-5-10-22-18-17-13-24-27(19(17)26-21(25-18)30-4)12-11-23-20(28)15-6-8-16(9-7-15)29-14(2)3/h6-9,13-14H,5,10-12H2,1-4H3,(H,23,28)(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTWCZNMMULIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This indicates the presence of functional groups that may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit various biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The specific compound has been evaluated for its potential effects on several biological targets.
1. Anticancer Activity
Several studies have explored the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- A study demonstrated that derivatives with similar structures showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction and modulation of key signaling pathways like NF-κB and p53 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | 0.5 | Autophagy induction |
2. Antiviral Activity
The compound's structural analogs have been tested for antiviral activity against various viruses. For example:
- A related pyrazolo compound was evaluated for its inhibitory effects against the replication of varicella-zoster virus and human cytomegalovirus, although limited activity was noted in some cases .
The biological activity of 4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide may involve several mechanisms:
- Inhibition of Kinases : Many pyrazolo compounds act as kinase inhibitors, which can disrupt cancer cell proliferation.
- Apoptotic Pathways : Activation of caspases has been noted in studies involving similar compounds, leading to programmed cell death.
- Modulation of Signaling Pathways : The ability to modulate pathways such as NF-κB and p53 is crucial for its anticancer effects.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazolo derivatives where one compound demonstrated significant selectivity towards cancer cells over normal cells. The results indicated a promising therapeutic index for further development in oncology.
Comparison with Similar Compounds
Table 1: Key Substituents and Molecular Data
Key Observations :
6-Position Modifications: The methylthio group in the target compound may offer a balance between lipophilicity and metabolic stability compared to ethylthio (as in Compound 137i ) or unsubstituted variants. Propylamino at the 4-position is conserved in UNC1062 analogs (Compounds 15–17), suggesting its critical role in kinase binding .
N1-Substituent Diversity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
